molecular formula C34H38N4O4 B2616480 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 866346-13-6

4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B2616480
CAS No.: 866346-13-6
M. Wt: 566.702
InChI Key: DRKBYCBYUPIZNY-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core modified with a 2-((2,6-dimethylphenyl)amino)-2-oxoethyl group at position 1 and a cyclohexanecarboxamide-phenethyl moiety at position 2. The quinazolinone scaffold is widely recognized for its role in kinase inhibition (e.g., EGFR/HER2) and carbonic anhydrase (CA) modulation . The 2,6-dimethylphenyl group likely enhances steric bulk and lipophilicity, while the cyclohexanecarboxamide-phenethyl chain contributes to improved metabolic stability and membrane permeability compared to simpler alkyl or sulfonamide substituents .

Properties

CAS No.

866346-13-6

Molecular Formula

C34H38N4O4

Molecular Weight

566.702

IUPAC Name

4-[[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C34H38N4O4/c1-23-9-8-10-24(2)31(23)36-30(39)22-37-29-14-7-6-13-28(29)33(41)38(34(37)42)21-26-15-17-27(18-16-26)32(40)35-20-19-25-11-4-3-5-12-25/h3-14,26-27H,15-22H2,1-2H3,(H,35,40)(H,36,39)

InChI Key

DRKBYCBYUPIZNY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O5C_{24}H_{30}N_{4}O_{5}, with a molecular weight of approximately 446.54 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, a series of quinazoline-pyrimidine hybrids demonstrated significant antiproliferative activity against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most potent compound in this series exhibited an IC50 value of 5.9 µM against A549 cells, outperforming standard chemotherapeutics like Cisplatin .

The proposed mechanism of action for compounds similar to the one often involves:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Targeting specific pathways : Such as those involving Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and is often overexpressed in cancers .

Anti-HIV Activity

While the specific compound has not been directly tested for anti-HIV activity, related compounds have shown promise in inhibiting HIV replication. For instance, derivatives based on similar scaffolds have been evaluated for their effects on HIV strains in vitro, suggesting a potential avenue for further investigation .

Case Studies and Research Findings

StudyFindings
Quinazoline Derivatives Significant antiproliferative effects observed in A549 cells with IC50 values as low as 5.9 µM .
Mechanistic Insights Induction of apoptosis was confirmed through Annexin V assays showing increased early and late apoptotic cells at higher concentrations .
HIV Replication Inhibition Related compounds demonstrated effective inhibition against HIV strains in cultured cells, indicating potential antiviral properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide exhibit anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit specific kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1) . This compound's structure allows it to potentially target similar pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes associated with inflammatory processes and cancer. It may act on cyclooxygenase enzymes (COX), which are critical in mediating inflammation and pain . Inhibitors of COX enzymes are essential in developing anti-inflammatory drugs.

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of quinazoline compounds demonstrated that modifications to the quinazoline core could enhance biological activity against cancer cell lines. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro .

Pharmacological Studies

In pharmacological assessments, compounds similar to this compound were tested for their effects on lipid peroxidation and enzyme inhibition. Results indicated significant anti-lipid peroxidation activity, suggesting potential use in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological distinctions:

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Quinazolinone 2,6-Dimethylphenylamino-2-oxoethyl; cyclohexanecarboxamide-phenethyl Hypothesized dual kinase inhibitor (EGFR/HER2) with enhanced lipophilicity and stability
4-(2-(4-Oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide (6) Quinazolinone p-Tolyl-thioethyl; benzenesulfonamide Potent CA inhibitor (Ki < 10 nM); sulfonamide enhances solubility but reduces half-life
Compound 4d (N-(p-tolyl)acetamide derivative) Quinazolinone p-Tolylamino-ethylthio; sulfonamide Antiproliferative activity (IC50 = 2.8 µM against MCF-7); apoptosis inducer
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolinone 2,4-Dichlorophenylmethyl; acetamide Anticonvulsant (ED50 = 45 mg/kg in MES test); dichlorophenyl enhances CNS penetration
8a (Piperazine-linked acetamide) Quinazolinone 2-Chlorophenylpiperazine; phenoxymethyl Anticonvulsant (ED50 = 32 mg/kg); piperazine improves bioavailability
4-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)quinazolin-3(4H)-yl]-N-(2-phenethyl)butanamide Quinazolinone Phenethyl-amide; butanamide In silico-predicted kinase inhibition; butanamide linker modulates binding affinity

Key Differentiators

2,6-Dimethylphenyl vs. p-tolyl/sulfonamide: The dimethylphenyl group provides steric hindrance, reducing off-target interactions with CA isoforms while maintaining kinase affinity .

Biological Activity :

  • Unlike sulfonamide-based CA inhibitors (e.g., compound 6), the target compound’s lack of a sulfonamide group may shift selectivity toward kinases (e.g., EGFR/HER2) over CA isoforms .
  • The phenethyl chain may mimic tyrosine kinase inhibitor scaffolds (e.g., gefitinib), suggesting ATP-competitive inhibition .

Synthetic Routes :

  • The target compound likely employs a chloroacetamide coupling strategy (similar to compound 4d in ) or thioether formation (as in ) for substituent attachment .

Thermodynamic and Spectral Data

  • Melting Point : Expected to exceed 250°C (cf. 257–308°C for sulfonamide analogues in –6), reflecting higher crystallinity due to the cyclohexane ring .
  • 1H-NMR: Key signals include δ 2.30 ppm (2,6-dimethylphenyl CH3), δ 7.20–7.92 ppm (quinazolinone and phenethyl aromatic protons), and δ 10.13 ppm (amide NH) .

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